molecular formula C17H18N2O3 B2372119 Benzyl N-[(benzylcarbamoyl)methyl]carbamate CAS No. 2642-32-2

Benzyl N-[(benzylcarbamoyl)methyl]carbamate

Cat. No.: B2372119
CAS No.: 2642-32-2
M. Wt: 298.342
InChI Key: NSKUQQWQCNZNIV-UHFFFAOYSA-N
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Description

Benzyl N-[(benzylcarbamoyl)methyl]carbamate is a chemical compound with the CAS Number: 2642-32-2 and a molecular weight of 298.34 . Its IUPAC name is benzyl 2-(benzylamino)-2-oxoethylcarbamate .


Molecular Structure Analysis

The molecular formula of this compound is C17H18N2O3 . The InChI code for this compound is 1S/C17H18N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19-17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21) .

Scientific Research Applications

Mechanochemical Synthesis

Benzyl N-[(benzylcarbamoyl)methyl]carbamate can be synthesized using mechanochemistry, an eco-friendly method enhancing reactivity under mild conditions without activation. This approach is notable for its sustainable methodology (Lanzillotto et al., 2015).

Hofmann Rearrangement

This compound is useful in the Hofmann rearrangement of amides, a process that efficiently produces methyl and benzyl carbamates. The method offers easy access to various protected amines or diamines, which are significant synthetic precursors (Jevtić et al., 2016).

Gold(I)-Catalyzed Reactions

In gold(I)-catalyzed reactions, this compound is used as a substrate, demonstrating the potential in developing highly selective and efficient synthetic processes (Zhang et al., 2007).

Polymer Stabilization

This carbamate plays a role in stabilizing polyurethanes against thermal degradation. By replacing labile hydrogen in the carbamate group, it significantly enhances the stability of polyurethane polymers (Beachell & Son, 1964).

Spectroscopic Studies

Spectroscopic studies involving this compound help in understanding the vibrational and electronic properties of similar molecules, contributing to the development of materials with specific desired properties (Rao et al., 2016).

Catalysis Research

In catalysis research, this compound is used in the one-pot synthesis of various carbamates, showcasing the efficiency of certain catalysts in organic synthesis (Honda et al., 2011).

Properties

IUPAC Name

benzyl N-[2-(benzylamino)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-16(18-11-14-7-3-1-4-8-14)12-19-17(21)22-13-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKUQQWQCNZNIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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